![molecular formula C8H7BrO3 B1290894 2-(2-Bromo-4-hydroxyphenyl)acetic acid CAS No. 88491-44-5](/img/structure/B1290894.png)
2-(2-Bromo-4-hydroxyphenyl)acetic acid
Overview
Description
2-(2-Bromo-4-hydroxyphenyl)acetic acid, also known as 2-BROMO-4-HYDROXYPHENYLACETIC ACID, is a chemical compound with the molecular formula C8H7BrO3 . It has a molecular weight of 231.04300 .
Molecular Structure Analysis
The molecular structure of 2-(2-Bromo-4-hydroxyphenyl)acetic acid consists of a benzene ring substituted with a bromo group, a hydroxy group, and an acetic acid group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
2-(2-Bromo-4-hydroxyphenyl)acetic acid has a predicted density of 1.757±0.06 g/cm3 and a predicted boiling point of 394.6±27.0 °C . It appears as a solid under normal conditions .Scientific Research Applications
Synthesis of Dihydrobenzofurans
2-(2-Bromo-4-hydroxyphenyl)acetic acid: serves as a precursor in the microbial hydroxylation process to produce 2-bromo-5-hydroxyphenylacetic acid . This compound is a key intermediate for synthesizing 4-bromo-2,3-dihydrobenzofurans , which are crucial in medicinal chemistry, particularly for creating melatonin receptor agonists and sodium hydrogen exchange compounds .
Aromatic Hydroxylase Enzyme Studies
The compound is used to study the substrate specificity of aromatic hydroxylase enzymes like HpaB in bacteria such as Escherichia coli. These studies can lead to the design of hydroxylases with high catalytic efficiency and versatility, which are important for biotechnological applications .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets through its bromine and hydroxyl functional groups, which can form bonds with proteins and other biological molecules .
Biochemical Pathways
Similar compounds have been known to affect various metabolic and signaling pathways .
Pharmacokinetics
The compound’s predicted density is 1757±006 g/cm3 and its boiling point is 3946±270 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been known to exert various biological effects, such as antimicrobial activity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-(2-Bromo-4-hydroxyphenyl)acetic acid. For instance, the compound should be stored under 2-8°C in a nitrogen environment .
properties
IUPAC Name |
2-(2-bromo-4-hydroxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4,10H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIKUAMKHXANMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641076 | |
Record name | (2-Bromo-4-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88491-44-5 | |
Record name | (2-Bromo-4-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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